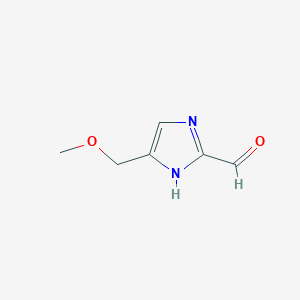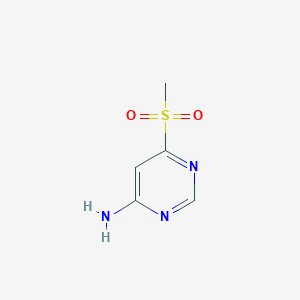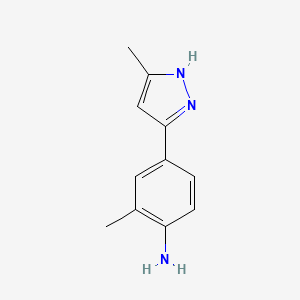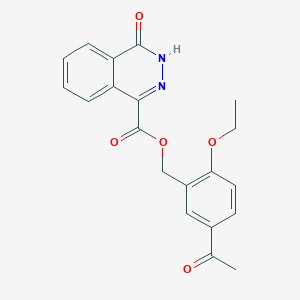![molecular formula C11H15NO5S B7637685 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid, also known as MDPAA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases. MDPAA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to reduce the levels of glucose and insulin in animal models of diabetes. In addition, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been shown to reduce the expression of angiogenic factors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has also been shown to have low toxicity and good stability in vitro. However, 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for the study of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid. One direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, the use of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid as a diagnostic tool in cancer imaging could be further explored. Finally, the development of novel 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid analogs with improved solubility and efficacy could be pursued.
Métodos De Síntesis
The synthesis of 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid can be achieved through a multi-step process. The first step involves the reaction of 2-methoxy-4,6-dimethylphenol with chlorosulfonic acid to form 2-methoxy-4,6-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with ammonia to form 2-methoxy-4,6-dimethylphenylsulfonamide. The final step involves the reaction of the sulfonamide with chloroacetic acid to form 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid.
Aplicaciones Científicas De Investigación
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid has been studied in various animal models for its efficacy in treating these diseases. It has also been studied for its potential use as a diagnostic tool in cancer imaging.
Propiedades
IUPAC Name |
2-[(2-methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-4-8(2)11(9(5-7)17-3)18(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXKBSJBZZEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)NCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)

![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)

![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)


